SARAFOTOXIN S6B - 120972-53-4

SARAFOTOXIN S6B

Catalog Number: EVT-1484624
CAS Number: 120972-53-4
Molecular Formula: C110H159N27O34S5
Molecular Weight: 2563.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sarafotoxin S6b is a potent neurotoxic peptide derived from the venom of the snake Atractaspis engaddensis. It belongs to a group of peptides known as sarafotoxins, which are structurally and functionally similar to endothelins, a family of peptides that play critical roles in various physiological processes, including vasoconstriction and cell proliferation. Sarafotoxins exhibit strong biological activity, particularly in their ability to induce vasoconstriction and influence cellular signaling pathways.

Source and Classification

Sarafotoxin S6b is classified under the category of polypeptide toxins. It is isolated from the venom of the snake Atractaspis engaddensis, which is found in Africa. The venom contains multiple isoforms of sarafotoxins, with S6b being recognized for its high potency compared to other variants. The classification of sarafotoxins is based on their structural similarities to endothelins, particularly in their disulfide bridge configurations and biological activities.

Synthesis Analysis

The synthesis of sarafotoxin S6b has been achieved through various chemical methods. One significant study involved the synthesis of disulfide analogues of sarafotoxin S6b to elucidate its structure-activity relationships. The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the peptide sequence and modifications.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The process allows for the incorporation of specific modifications at various positions within the peptide.
  2. Disulfide Bond Formation: The formation of disulfide bonds is crucial for maintaining the structural integrity and biological activity of sarafotoxin S6b. This can be achieved through oxidative folding techniques after peptide cleavage from the solid support.
  3. Characterization Techniques: Post-synthesis, techniques such as mass spectrometry and high-performance liquid chromatography are used to confirm the identity and purity of the synthesized peptides.
Molecular Structure Analysis

Sarafotoxin S6b possesses a complex molecular structure characterized by its cyclic nature and disulfide bridges. The specific arrangement of amino acids contributes to its biological activity.

Structure Data

  • Molecular Formula: C₄₁H₅₉N₁₁O₉S₂
  • Molecular Weight: Approximately 885 Da
  • Disulfide Bridges: Sarafotoxin S6b contains two critical disulfide bonds that stabilize its three-dimensional conformation, which is essential for its interaction with target receptors.
Chemical Reactions Analysis

Sarafotoxin S6b undergoes various chemical reactions that can influence its activity and stability.

Reactions and Technical Details

  1. Hydrolysis: Sarafotoxin S6b can be hydrolyzed by specific enzymes, such as mast cell proteases, leading to the removal of amino acids from its structure, which can significantly affect its toxicity.
  2. Oxidation: The oxidation state of certain residues within sarafotoxin can influence its biological activity; for instance, oxidation of methionine residues has been shown not to alter activity significantly.
  3. Enzymatic Cleavage: The peptide's structure is susceptible to cleavage by proteolytic enzymes, which may reduce its potency or alter its pharmacological profile.
Mechanism of Action

The mechanism by which sarafotoxin S6b exerts its effects involves binding to specific receptors on target cells, primarily G protein-coupled receptors similar to those activated by endothelins.

Process and Data

  1. Receptor Binding: Sarafotoxin S6b binds with high affinity to endothelin receptors (ET_A and ET_B), leading to intracellular signaling cascades that promote vasoconstriction.
  2. Signal Transduction: Upon receptor activation, downstream signaling pathways are initiated involving protein kinase C and protein tyrosine kinases, which contribute to various cellular responses such as increased prostaglandin synthesis.
  3. Physiological Effects: The activation of these pathways results in potent vasoconstriction and modulation of cellular growth processes, similar to those induced by endothelin-1.
Physical and Chemical Properties Analysis

Sarafotoxin S6b exhibits distinct physical and chemical properties that are relevant for its biological activity.

Physical Properties

  • Appearance: Sarafotoxin S6b is typically a white or off-white powder when lyophilized.
  • Solubility: It is soluble in aqueous solutions at physiological pH, allowing for effective interactions with biological systems.

Chemical Properties

  • Stability: The stability of sarafotoxin S6b is influenced by environmental factors such as pH and temperature; it is generally stable under physiological conditions but can degrade under extreme conditions.
  • Activity Profile: The biological activity is highly dependent on the integrity of its disulfide bonds; any disruption can lead to a loss of function.
Applications

Sarafotoxin S6b has several scientific applications due to its potent biological effects:

  1. Pharmacological Research: It serves as a valuable tool in studying receptor pharmacology, particularly in understanding endothelin receptor signaling pathways.
  2. Toxicology Studies: Its effects on vascular systems make it relevant in toxicology research aimed at understanding venom mechanisms and developing antidotes.
  3. Therapeutic Potential: Investigations into its potential therapeutic uses are ongoing, particularly concerning conditions related to vascular dysfunctions.
Structural Characterization of Sarafotoxin S6B

Primary Sequence Analysis and Post-Translational Modifications

SRTX S6b has the primary sequence: Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp (CSCKDMTDKECLYFCHQDVIW) [8]. Key features include:

  • Four conserved cysteine residues at positions 1, 3, 11, and 15, which form two critical disulfide bonds.
  • A C-terminal tryptophan (Trp-21) essential for receptor interaction and biological activity. Studies confirm that its removal abolishes vasoconstrictive effects [2].
  • No N-terminal signal peptide, consistent with its origin in snake venom rather than mammalian secretory pathways.
  • Lys-Arg dipeptide in the pro-sequence, which enhances receptor affinity when retained in synthetic analogs [5]. Unlike mammalian endothelins, SRTX S6b does not undergo proteolytic cleavage at this site.

Table 1: Key Features of Sarafotoxin S6b Primary Structure

FeatureResidue(s)PositionFunctional Significance
Cysteine residuesCys1, 3, 11, 15Disulfide bond formation
C-terminal residueTrp21Receptor binding; removal abolishes activity
N-terminal dipeptideLys-ArgPre-sequenceEnhances receptor affinity in analogs
Charged residuesAsp, Glu, Lys4, 9, 10Solubility and receptor interaction

Disulfide Bond Architecture and Stabilization Mechanisms

The tertiary fold of SRTX S6b is stabilized by two disulfide bridges configured in a 1-15 and 3-11 pattern (Type A connectivity). This architecture is critical for maintaining its bioactive conformation:

  • Type A Connectivity (1-15, 3-11): Adopted by native SRTX S6b and endothelins, this arrangement generates a "double-loop" structure. The 1-15 bridge links the N- and C-terminal regions, while the 3-11 bridge stabilizes the central helical domain [2] [8] [9].
  • Type B Connectivity (1-11, 3-15): Synthetic analogs with this configuration exhibit >100-fold lower potency in vasoconstriction assays. Type B analogs fail to induce coronary vasospasm or lethal cardiovascular effects even at high doses (50 nmol/kg), confirming the biological necessity of Type A bonds [9].
  • Functional Impact: Disruption of either bond drastically reduces receptor affinity. The double cyclic structure positions key residues (e.g., Tyr-13, Phe-14, Trp-21) for optimal interaction with endothelin receptors. Calcium-dependent vasoconstriction in rat aorta further requires intact disulfide bonds [9].

Solution Conformation via NMR Spectroscopy

NMR studies in acetonitrile/water (50:50) and pure aqueous solutions reveal SRTX S6b’s well-defined secondary structure:

  • Central α-Helix: Spanning residues Lys-9 to Gln-17, this amphipathic helix features hydrophobic residues (Leu-12, Phe-14) oriented toward the core and hydrophilic sidechains (Glu-10, Asp-18) solvent-exposed [1] [6] [10].
  • Flexible C-Terminus: Residues Val-19 to Trp-21 lack stable secondary structure but adopt transient turns critical for receptor docking.
  • Loop Dynamics: The segment connecting Cys-3 and Cys-11 (residues 4–7: Lys-Asp-Met-Thr) forms a β-turn. Substitutions here explain functional divergence from endothelins [6].
  • Structural Stability: The hydrophobic core (packed by Tyr-13, Phe-14, Leu-12, and disulfide bonds) remains intact even in aqueous buffer, though helical content decreases compared to non-aqueous solvents [10].

Table 2: NMR-Derived Secondary Structure Elements of Sarafotoxin S6b

Structural DomainResiduesConformationKey Stabilizing Interactions
N-terminal loopCys-1–Cys-3β-turnDisulfide (Cys1–Cys15)
Central loopAsp-4–Cys-11Variable bendDisulfide (Cys3–Cys11)
Central coreLys-9–Gln-17α-helix (residues 9–17)H-bonds (i→i+4); hydrophobic packing
C-terminal tailAsp-18–Trp-21DisorderedSolvent exposure

Comparative Structural Homology with Endothelin Family Peptides

SRTX S6b shares 60–80% sequence identity with mammalian endothelins (ET-1, ET-2, ET-3), explaining its cross-reactivity with endothelin receptors:

  • C-Terminal Conservation: Residues Cys-11–Trp-21 (CLYFCHQDVIW) are identical to ET-1. This region houses the receptor-binding "address" domain, with Tyr-13, Phe-14, and Trp-21 directly engaging ETA/ETB [3] [6].
  • N-Terminal Divergence: The SRTX S6b sequence Cys-Ser-Cys-Lys (1–4) contrasts with ET-1’s Cys-Ser-Cys-Ser. Lys-4’s positive charge enhances ETB affinity relative to ET-1 [5].
  • Disulfide Isoform Specificity: Both SRTX S6b and endothelins adopt Type A connectivity. Apamin (a bee venom toxin) uses Type B bonds and lacks vasoactivity, underscoring this structural requirement [2].
  • Receptor-Binding Implications: Crystal structures of ETB bound to SRTX S6b confirm shared docking residues (Trp-21, Phe-14). However, SRTX S6b’s Lys-4 forms a salt bridge with ETB’s Asp-147, not observed in ET-1 complexes [3].
  • Loop Variations: The 4–7 loop (Lys-Asp-Met-Thr in SRTX S6b vs. Ser-Leu-Met-Asp in ET-1) alters solvent exposure and influences isoform selectivity. SRTX S6b exhibits 3-fold higher ETB affinity than ET-1 (EC50: 43 pM vs. 120 pM) in calcium mobilization assays [5] [6].

Table 3: Structural and Functional Comparison of Sarafotoxin S6b and Endothelin-1

CharacteristicSarafotoxin S6bEndothelin-1Functional Consequence
Full SequenceCSCKDMTDKECLYFCHQDVIWCSCSSLMDKECVYFCHLDIIW~30% vasoconstrictive potency of ET-1 [2]
C-terminal residuesCLYFCHQDVIWCVYFCHLDIIWShared receptor engagement
N-terminal residue 4Lys (charged)Ser (polar)Higher ETB affinity for SRTX S6b
Disulfide bondsType A (1-15, 3-11)Type A (1-15, 3-11)Essential for vasoactivity
Residues 5–8Asp-Met-Thr-AspLeu-Met-Asp-LysAltered loop dynamics; potency differences
EC50 for ETB43 pM [5]120 pMGreater SRTX S6b potency at ETB

Properties

CAS Number

120972-53-4

Product Name

SARAFOTOXIN S6B

Molecular Formula

C110H159N27O34S5

Molecular Weight

2563.93

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.